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molecular formula C12H8ClFINO B8500334 (4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

(4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

Cat. No. B8500334
M. Wt: 363.55 g/mol
InChI Key: VDBRDPFSSFHZMI-UHFFFAOYSA-N
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Patent
US08796261B2

Procedure details

To a solution of 2-fluoro-4-iodonicotinaldehyde (1.50 g, 5.98 mmol) in anhydrous THF (20 mL) at −78° C. was slowly added a solution of (4-chlorophenyl)magnesium bromide (1 M in Et2O) (6.57 mL, 6.57 mmol). After 15 minutes at −78° C., the reaction was quenched with MeOH followed by saturated aqueous ammonium chloride, and the product was extracted with CH2Cl2 (4×). The organic layers were combined, dried over a cotton plug and concentrated to dryness under vacuum. The residue was used without any purification in the next step. LC/MS m/z 364 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.57 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=[O:5].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Mg]Br)=[CH:14][CH:13]=1>C1COCC1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH:4]([C:3]2[C:2]([F:1])=[N:9][CH:8]=[CH:7][C:6]=2[I:10])[OH:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=N1)I
Name
Quantity
6.57 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with MeOH
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2 (4×)
CUSTOM
Type
CUSTOM
Details
dried over a cotton plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was used without any purification in the next step

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C(O)C=1C(=NC=CC1I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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